molecular formula C4H10Cl2NiO2 B1356937 Nickel(II) chloride ethylene glycol dimethyl ether complex CAS No. 29046-78-4

Nickel(II) chloride ethylene glycol dimethyl ether complex

Cat. No.: B1356937
CAS No.: 29046-78-4
M. Wt: 219.72 g/mol
InChI Key: OCMNCWNTDDVHFK-UHFFFAOYSA-L
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Description

Nickel(II) chloride ethylene glycol dimethyl ether complex, also known as Dichloro(dimethoxyethane)nickel or NiCl2 glyme, is a chemical compound with the linear formula NiCl2:CH3OCH2CH2OCH3 . It has a molecular weight of 219.72 .


Synthesis Analysis

The compound can be synthesized by refluxing nickel chloride and trimethylorthoformate in methanol for 16 hours. The resulting green gel can then be refluxed with dimethoxyethane for 16 hours to precipitate a yellow powder of nickel chloride glyme .


Molecular Structure Analysis

The molecular structure of the complex is represented by the SMILES string Cl[Ni]Cl.COCCOC .


Chemical Reactions Analysis

The complex can be used as a catalyst for the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters. It can also act as a promoter for the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds .


Physical and Chemical Properties Analysis

The complex is a powder form and has a melting point of over 300°C . It is air-stable but reacts violently with water .

Scientific Research Applications

Catalysis in Ethylene Dimerization

Nickel(II) chloride ethylene glycol dimethyl ether complex is utilized in catalysis, particularly in the dimerization of ethylene. σ-Aryl nickel(II) complexes, including those with ethylene glycol dimethyl ether, catalyze the dimerization of ethylene effectively, especially when combined with additives like trifluoro boron etherate. This catalysis is selective and efficient, leading to the production of compounds such as vinyl naphthalene and butenyl-naphthalene, confirming the role of the nickel complexes in the reaction process (Maruya, Mizoroki, & Ozaki, 1972).

Structural and Chemical Properties

The chemical and physical properties of this compound are studied for its potential applications in various fields. Its synthesis involves refluxing nickel chloride with trimethylorthoformate in methanol, followed by treatment with dimethoxyethane to obtain a solid yellow powder form. This compound is known for its stability in air but reacts violently with water. Due to the toxic nature of nickel(II) complexes, precautions are necessary during handling and storage (Roman, 2012).

Use in Oligomerization and Polymerization

This compound is also significant in oligomerization processes. This complex, when activated with agents like methylaluminoxane (MAO), shows moderate to high activities in ethylene oligomerization, with good selectivity towards specific products like 1-butene. The ligand environment and reaction parameters play crucial roles in influencing the catalytic performance and product selectivity (Ulbrich et al., 2015).

Application in Nanoparticle Synthesis

This compound serves as a precursor in the synthesis of nanostructured materials. For example, it is used in the synthesis of pure magnetic metallic nickel via a microwave-assisted method, employing a mixture of ethylene glycol and ethanol as solvent and reducing agents. This process leads to the production of nickel nanoparticles with significant magnetic properties, which are valuable in various applications like catalysis and magnetic recovery (Zuliani, Balu, & Luque, 2017).

Safety and Hazards

The complex is toxic if swallowed and causes skin and eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected to be a cancer-causing agent . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary targets of the Nickel(II) chloride ethylene glycol dimethyl ether complex are enzymes and proteins . The complex binds to the active sites of these targets, effectively inhibiting their activity .

Mode of Action

This compound interacts with its targets by binding to their active sites . This binding inhibits the activity of the enzymes and proteins, thereby interfering with the binding of other molecules .

Biochemical Pathways

The this compound affects various biochemical pathways. It is used as a catalyst for the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters . It also acts as a promoter for the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of over 300°C . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the synthesis of enantioenriched benzylic boronic esters and a broad range of alkyl-CF3 compounds . These compounds have various applications in industrial chemistry, pharmaceuticals, and other fields .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive and hygroscopic , suggesting that it should be stored in a cool, dark place under inert gas . These storage conditions help maintain the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Nickel(II) chloride ethylene glycol dimethyl ether complex plays a crucial role in several biochemical reactions. It acts as a catalyst in the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters . Additionally, it promotes the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds . The complex interacts with enzymes and proteins, facilitating these reactions through its Lewis acid properties. The nature of these interactions often involves the coordination of the nickel ion with the active sites of enzymes, enhancing their catalytic efficiency.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The complex can induce oxidative stress in cells, leading to changes in gene expression related to stress response and metabolic pathways . Additionally, it can interfere with cellular signaling by binding to specific proteins and enzymes, altering their activity and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, through coordination bonds with the nickel ion . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The complex can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The complex is relatively stable under standard conditions but can degrade at higher temperatures . Long-term exposure to the complex in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and cellular damage, affecting cellular function over time . The stability and degradation of the complex are crucial factors in its long-term effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the complex can act as a catalyst and promote biochemical reactions without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and potential carcinogenicity . Threshold effects have been observed, where the complex’s beneficial catalytic properties are outweighed by its toxic effects at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The complex can affect the synthesis and degradation of various biomolecules, including nucleotides, amino acids, and lipids. Its role as a catalyst in these pathways highlights its importance in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the complex’s localization to specific cellular compartments, where it can exert its catalytic effects. The distribution of the complex within tissues can also influence its overall activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and organelles . Its activity and function can be affected by its subcellular localization, as it interacts with different biomolecules in various compartments. Targeting signals and post-translational modifications can direct the complex to specific organelles, enhancing its catalytic efficiency and specificity.

Properties

IUPAC Name

dichloronickel;1,2-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMNCWNTDDVHFK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2NiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29046-78-4
Record name dichloronickel;1,2-dimethoxyethane
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Q & A

Q1: What is the role of Nickel(II) chloride ethylene glycol dimethyl ether complex in organic synthesis?

A1: this compound acts as a catalyst in the synthesis of ketones from alkyl halides and acid chlorides. [] Specifically, it facilitates the coupling reaction between these two starting materials. This nickel complex is known to be a useful source of Nickel(II), which can catalyze a range of coupling reactions involving aryl, alkenyl, and alkyl organometallic nucleophiles. []

Q2: Can you describe the reaction conditions used with this nickel complex for ketone synthesis?

A2: The research paper describes a procedure using this compound (0.050 equiv) and 4,4′-di-tert-butyl-2,2′-dipyridyl (0.055 equiv) alongside manganese powder (3.1 equiv) in anhydrous N,N-dimethylacetamide. [] The reaction is carried out under a nitrogen atmosphere and requires mechanical stirring. While the specific reaction temperature is not mentioned in the abstract, the setup utilizes a chiller, suggesting a controlled temperature environment is crucial. []

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